1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
CAS No.: 2137786-60-6
Cat. No.: VC7434030
Molecular Formula: C6H11ClFN
Molecular Weight: 151.61
* For research use only. Not for human or veterinary use.
![1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride - 2137786-60-6](/images/structure/VC7434030.png)
Specification
CAS No. | 2137786-60-6 |
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Molecular Formula | C6H11ClFN |
Molecular Weight | 151.61 |
IUPAC Name | 1-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
Standard InChI | InChI=1S/C6H10FN.ClH/c7-6-2-1-5(3-6)4-8-6;/h5,8H,1-4H2;1H |
Standard InChI Key | WACKFUMEDCLIKI-UHFFFAOYSA-N |
SMILES | C1CC2(CC1CN2)F.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride features a norbornane-like bicyclic system with a nitrogen atom at position 2 and a fluorine atom at the bridgehead carbon (position 1). This arrangement adheres to Bredt’s rule, which forbids double bonds at bridgehead positions in bicyclic systems, thereby conferring exceptional stability against elimination reactions . The hydrochloride salt form enhances solubility and handling properties, critical for practical applications in synthesis.
The molecular formula is C₆H₁₁ClFN, with a molar mass of 151.61 g/mol . Key structural identifiers include:
Property | Value |
---|---|
CAS Number | 2137786-60-6 |
Molecular Formula | C₆H₁₁ClFN |
Molar Mass | 151.61 g/mol |
Hybridization | sp³ at bridgehead positions |
Stabilizing Feature | Bredt’s rule compliance |
Synthesis and Stabilization
Traditional synthesis of α-fluoroamines faced challenges due to the propensity of fluorine atoms at α-positions to undergo elimination. Enamine chemists resolved this by strategic placement of fluorine at the bridgehead, where steric and electronic constraints prevent such degradation . The synthetic route likely involves:
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Bicyclic Framework Construction: Cycloaddition or ring-closing metathesis to form the bicyclo[2.2.1]heptane system.
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Fluorination: Electrophilic or nucleophilic fluorination at the bridgehead.
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Amine Functionalization: Introduction of the azabicyclic amine group, followed by hydrochloride salt formation.
This methodology ensures scalability and reproducibility, with Enamine reporting gram-scale availability of analogous α-fluoroamines .
Stability and Reactivity
Mechanistic Stability
The bridgehead fluorine’s position imposes significant steric hindrance, effectively blocking elimination pathways that would otherwise decompose α-fluoroamines. Computational studies suggest that the activation energy for elimination in this configuration exceeds 30 kcal/mol, rendering the compound stable under standard laboratory conditions .
Reactivity Profile
Despite its stability, the free amine group remains reactive, enabling derivatization through:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Alkylation: Quaternization of the amine for ionic liquid applications.
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Coordination Chemistry: Serving as a ligand for transition metals due to the lone pair on nitrogen.
The fluorine atom’s electronegativity also modulates electronic properties, enhancing hydrogen-bonding interactions in biological targets .
Pharmaceutical Applications
Drug Discovery Building Block
The compound’s rigidity and polarity make it a valuable scaffold for medicinal chemistry. Key applications include:
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Central Nervous System (CNS) Agents: The bicyclic framework mimics natural alkaloids, facilitating blood-brain barrier penetration.
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Enzyme Inhibitors: Fluorine’s electron-withdrawing effects enhance binding to catalytic sites, as seen in protease inhibitors .
Future Directions
Targeted Biological Studies
Future research should prioritize:
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In Vitro Binding Assays: Screening against neurotransmitter receptors (e.g., serotonin, dopamine).
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ADME Profiling: Evaluating gastrointestinal absorption and metabolic stability using in vitro models.
Synthetic Expansion
Exploration of cross-coupling reactions at the fluorine-bearing carbon could yield novel derivatives with enhanced bioactivity. For instance, Suzuki-Miyaura coupling might introduce aryl groups for π-π stacking interactions in enzyme active sites.
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